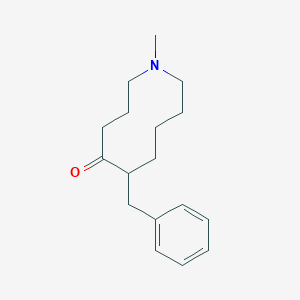

6-Benzyl-1-methylazecan-5-one

Description

Azecane Ring Systems in Organic Synthesis and Heterocyclic Chemistry

The azecane ring is a medium-sized heterocycle that presents considerable synthetic challenges due to unfavorable transannular interactions and high conformational flexibility. The synthesis of such medium-sized rings is a notable area of research in organic chemistry. nih.govresearchgate.net Overcoming these synthetic hurdles to access novel azecane derivatives is a key objective, as these scaffolds can serve as precursors to more complex polycyclic systems found in biologically active alkaloids. nih.gov The development of new synthetic methodologies for constructing azecane frameworks is crucial for expanding the accessible chemical space for drug discovery and materials science. figshare.comscholarsportal.info

Significance of Benzyl-Substituted Nitrogen Heterocycles in Chemical Biology

The incorporation of a benzyl (B1604629) group into nitrogen heterocycles is a common strategy in medicinal chemistry to enhance biological activity. Benzyl-substituted N-heterocycles have demonstrated a wide array of pharmacological properties, including anticancer, antibacterial, antiviral, and anti-inflammatory activities. mdpi.comrsc.orgnih.govsrce.hrnih.gov The benzyl moiety can influence a molecule's lipophilicity, steric profile, and potential for pi-stacking interactions with biological targets, thereby modulating its pharmacokinetic and pharmacodynamic properties. rsc.orgsci-hub.se For example, benzyl-substituted imidazoles have been investigated as potent anticancer and antibacterial agents. nih.gov Similarly, N-benzyl substitution on other heterocyclic cores has been shown to be crucial for their interaction with specific biological receptors. sci-hub.se

Current Research Perspectives and Emerging Areas for 6-Benzyl-1-methylazecan-5-one

Given the established significance of both the azecane core and benzyl-substituted heterocycles, current research perspectives for this compound would logically focus on several key areas. A primary goal would be the development of efficient and stereoselective synthetic routes to this compound and its analogues. This would enable a systematic exploration of its chemical and biological properties.

Emerging areas of interest could include:

Medicinal Chemistry: Investigating the potential of this compound as a scaffold for the design of novel therapeutic agents. The combination of the flexible azecane ring and the biologically active benzyl group could lead to compounds with unique activities. rsc.orgsrce.hr

Catalysis: Exploring the use of the azecane framework as a ligand for transition metal catalysts. The conformational properties of the ten-membered ring could impart unique selectivity in catalytic transformations.

Materials Science: Examining the potential for incorporating this structure into novel polymers or functional materials, where the heterocyclic core could influence the material's properties.

Defining the Research Scope for this compound

The research scope for this compound is currently broad and largely unexplored. Initial efforts would need to focus on fundamental aspects of its chemistry.

Key Research Questions:

What are the most efficient synthetic pathways to produce this compound in good yield and purity?

What are the conformational preferences of the azecane ring in this molecule, and how does the benzyl substituent influence them?

What is the reactivity of the ketone and the alpha-carbon, and can this be exploited for further functionalization?

Does this compound exhibit any significant biological activity in preliminary screenings for anticancer, antimicrobial, or other therapeutic areas?

Answering these questions will be fundamental to unlocking the potential of this intriguing heterocyclic compound and defining its place within the broader landscape of chemical research.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61546-93-8 |

|---|---|

Molecular Formula |

C17H25NO |

Molecular Weight |

259.4 g/mol |

IUPAC Name |

6-benzyl-1-methylazecan-5-one |

InChI |

InChI=1S/C17H25NO/c1-18-12-6-5-10-16(17(19)11-7-13-18)14-15-8-3-2-4-9-15/h2-4,8-9,16H,5-7,10-14H2,1H3 |

InChI Key |

WGHISMKENHPJFI-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCCC(C(=O)CCC1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Benzyl 1 Methylazecan 5 One

Overview of Azecane Ring Construction Strategies

The formation of 10-membered rings like the azecane core is often complicated by unfavorable enthalpic and entropic factors. However, several strategies have been developed to overcome these hurdles. Key methods applicable to the synthesis of large cyclic ketones and lactams include intramolecular cyclization of long-chain precursors.

Classic methods such as the Dieckmann condensation of ω-amino diesters can, in principle, be used. This reaction involves the intramolecular condensation of a diester in the presence of a base to form a β-keto ester, which can then be hydrolyzed and decarboxylated. researchgate.netresearchgate.netmdpi.com While highly effective for 5- and 6-membered rings, its efficiency decreases for larger rings, often requiring high-dilution conditions to favor intramolecular over intermolecular reactions. researchgate.netnih.gov

The Thorpe-Ziegler reaction , which is the intramolecular version of the Thorpe reaction, provides another route. It involves the cyclization of a dinitrile to form an enaminonitrile, which upon hydrolysis yields a cyclic ketone. ambeed.com This method is particularly useful for creating large rings, including those with more than thirteen members, though it can be less effective for 9- to 12-membered rings. chimia.ch

A powerful and modern technique for the synthesis of large rings is Ring-Closing Metathesis (RCM) . This reaction, often employing ruthenium-based catalysts, utilizes the intramolecular metathesis of a diene to form a cycloalkene and a volatile ethylene (B1197577) byproduct. google.com RCM is known for its functional group tolerance and its ability to form rings of various sizes, including those with 5 to 30 atoms. google.comwikipedia.org For nitrogen heterocycles, the amine is often protected, for instance as a carbamate, to prevent catalyst deactivation. jk-sci.comresearchgate.net

The Acyloin condensation of diesters using metallic sodium is a classic method for preparing large rings. wikipedia.org This reductive coupling yields an α-hydroxyketone (an acyloin), which can then be further manipulated. This method is particularly effective for rings of 10 members or more. wikipedia.orgyoutube.com The resulting acyloin can be oxidized to a 1,2-diketone, which could then be selectively converted to a β-amino ketone.

Direct Synthesis Approaches to 6-Benzyl-1-methylazecan-5-one

Direct synthesis of the target molecule can be envisioned through either linear or convergent pathways, which assemble the molecule in a sequential or modular fashion, respectively.

Multi-Step Linear Synthesis Pathways

A linear synthesis would involve the construction of an acyclic precursor containing the full carbon and nitrogen backbone, followed by a ring-closing reaction. A plausible precursor would be an ω-amino ester or acid.

One such pathway could start from a long-chain amino acid. The synthesis of β-amino ketones is a well-established field, often requiring the use of protecting groups to prevent unwanted side reactions during synthesis. youtube.com For the target molecule, a possible linear precursor is methyl 10-(methylamino)-5-oxoundecanoate. The synthesis of this precursor would be a multi-step process itself. The key step would be an intramolecular cyclization, such as a Dieckmann condensation, to form the 1-methylazecan-2,5-dione, followed by selective reduction and benzylation.

Alternatively, an intramolecular Csp³–H amination of an alkyl azide (B81097) could be employed to form the heterocyclic ring. kcl.ac.uknih.gov This modern approach can construct various N-heterocycles through the selective cleavage and amination of C-H bonds.

A summary of potential intramolecular cyclization reactions for forming the azecane ring is presented below.

| Reaction | Precursor Type | Typical Conditions | Product | Reference |

| Dieckmann Condensation | ω-Amino diester | Sodium alkoxide, high dilution | Cyclic β-keto ester | researchgate.netnih.gov |

| Thorpe-Ziegler Reaction | ω-Amino dinitrile | Sodium N-methylanilide, high dilution | Cyclic α-cyano enamine | ambeed.comchimia.ch |

| Ring-Closing Metathesis | Diene with internal nitrogen | Grubbs or Hoveyda-Grubbs catalyst | Cyclic alkene | google.comwikipedia.org |

| Acyloin Condensation | Diester | Metallic sodium, aprotic solvent | α-Hydroxyketone | wikipedia.orgyoutube.com |

Convergent Synthesis Strategies

Convergent strategies involve synthesizing separate fragments of the molecule and then coupling them together. This approach can be more efficient for complex targets.

One potential convergent strategy is ring expansion . A substituted piperidine (B6355638) could be synthesized first and then expanded to the ten-membered azecane ring. For instance, methods exist for the ring expansion of piperidines to azocanes (8-membered rings), and similar principles could be applied to achieve a four-carbon insertion or rearrangement to form an azecane. rsc.org The synthesis of suitably substituted piperidines, such as N-benzyl piperidine derivatives, is well-documented. kcl.ac.uknih.govresearchgate.netacs.org

Another convergent approach would be the coupling of two smaller, functionalized linear chains. For example, a fragment containing the nitrogen and the first few carbons could be coupled with a second fragment containing the remaining carbons, the ketone (or a precursor), and the benzyl (B1604629) group. Subsequent cyclization would then yield the azecane ring.

Incorporation of Benzyl and Methyl Moieties

The introduction of the benzyl and methyl groups can be achieved at various stages of the synthesis, either on the acyclic precursor or on the formed azecane ring.

Benzyl Group Introduction Techniques

The benzyl group is located at the α-position to the ketone. A common method for its introduction is the α-alkylation of a ketone enolate . mdpi.com The pre-formed 1-methylazecan-5-one (B14592314) could be treated with a strong base, such as lithium diisopropylamide (LDA), to generate the enolate, which is then reacted with benzyl bromide. stackexchange.com

Alternatively, an aldol (B89426) condensation between 1-methylazecan-5-one and benzaldehyde (B42025) would yield an α-benzylidene derivative. Subsequent reduction of the exocyclic double bond, for example by catalytic hydrogenation, would provide the desired 6-benzyl substituent. stackexchange.com

A selection of methods for α-benzylation of ketones is shown in the table below.

| Method | Reagents | Intermediate | Key Features | Reference |

| Enolate Alkylation | 1. LDA or other strong base; 2. Benzyl bromide | Enolate | Direct C-C bond formation. Can lead to over-alkylation. | stackexchange.comnih.gov |

| Aldol Condensation & Reduction | 1. Benzaldehyde, base or acid catalyst; 2. H₂, Pd/C | α,β-Unsaturated ketone | Reliable C-C bond formation, followed by selective reduction. | stackexchange.com |

| Chemoenzymatic Cascade | Organobismuth catalyst, ene-reductase | α-Arylidene ketone | One-pot asymmetric synthesis. | Current time information in Bangalore, IN. |

Methylation Reactions for Nitrogen Functionality

The N-methyl group can be introduced via several well-established methods. If the synthesis starts with an N-methylated precursor, this step is avoided. However, if the azecane ring is formed with a secondary amine (N-H), a final methylation step is required.

The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary or secondary amines. wikipedia.orgorganic-chemistry.org The reaction uses excess formic acid and formaldehyde (B43269) to convert the amine to its N-methylated derivative, stopping at the tertiary amine stage without forming quaternary salts. jk-sci.comwikipedia.orgalfa-chemistry.com

Modern reductive amination provides a milder alternative. The secondary amine can be treated with formaldehyde to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165), sodium cyanoborohydride, or through catalytic hydrogenation. masterorganicchemistry.comwikipedia.orgjocpr.com Catalytic methods using ruthenium or other transition metals with formaldehyde have also been developed, offering high efficiency under mild conditions. rsc.orgnih.gov

The table below summarizes common N-methylation techniques.

| Reaction | Reagents | Key Features | Reference |

| Eschweiler-Clarke Reaction | Formic acid, Formaldehyde | One-pot reaction, avoids quaternary salt formation. | wikipedia.orgorganic-chemistry.org |

| Reductive Amination | Formaldehyde, NaBH₄ or NaBH₃CN | Mild conditions, high selectivity. | masterorganicchemistry.comjocpr.com |

| Catalytic Reductive Methylation | Formaldehyde, H₂, Catalyst (e.g., Ru/C, Raney Ni) | Heterogeneous or homogeneous catalysis, high yield. | rsc.orgnih.gov |

| Metal-Free Methylation | Formaldehyde | Formaldehyde acts as both reductant and carbon source. | chimia.ch |

Stereoselective Synthesis of this compound

The creation of the chiral center at the 6-position in this compound necessitates the use of stereoselective synthetic methods. These can be broadly categorized into asymmetric synthesis, diastereoselective methods, and chiral pool strategies.

Asymmetric Synthesis Approaches

Asymmetric synthesis would involve the creation of the C6-stereocenter with a specific configuration (R or S) from a prochiral precursor. A plausible approach would be the asymmetric alkylation of a 1-methylazecan-5-one precursor. This could be achieved using a chiral auxiliary attached to the nitrogen or by employing a chiral base. For instance, a chiral lithium amide base could deprotonate the α-position to the carbonyl group to form a chiral enolate, which would then react with benzyl bromide.

Another potential route is the use of phase-transfer catalysis. In this method, a quaternary ammonium (B1175870) salt derived from a chiral source, such as cinchona alkaloids, can be used to facilitate the benzylation of the enolate in a biphasic system, inducing enantioselectivity. usm.edu

Diastereoselective Methods

Diastereoselective methods can be employed if a chiral center already exists in the azecanone ring. For instance, if a chiral precursor is used to construct the ten-membered ring, the existing stereocenter can direct the introduction of the benzyl group at the C6-position. This is known as substrate-controlled diastereoselection. The inherent conformational preferences of the large azecanone ring would play a crucial role in determining the facial selectivity of the enolate benzylation.

A hypothetical diastereoselective synthesis could involve the cyclization of a linear precursor that already contains a stereocenter. The stereochemistry of this existing center would then influence the formation of the new stereocenter at C6 during the ring-closing step.

Chiral Pool Strategies

A chiral pool strategy would utilize a readily available enantiopure starting material, such as an amino acid or a natural product, to construct the this compound. For example, a long-chain amino acid could be elaborated and cyclized to form the azecanone ring. The inherent chirality of the starting amino acid would be transferred to the final product. This approach offers the advantage of starting with a molecule of known absolute configuration.

Reaction Condition Optimization and Yield Enhancement in this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters that would require careful optimization for the synthesis of this compound include the choice of solvent, temperature, reaction time, and the nature of the base used for enolate formation.

For the proposed benzylation step, a systematic study of these parameters would be necessary. The use of design of experiments (DoE) methodologies could efficiently identify the optimal conditions. nih.gov For instance, a factorial design could be employed to study the interaction between temperature and solvent polarity on the yield and stereoselectivity of the benzylation.

Table 1: Illustrative Optimization of a Hypothetical Benzylation Reaction

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

| 1 | THF | LDA | -78 | 65 |

| 2 | THF | LHMDS | -78 | 72 |

| 3 | Dioxane | LDA | -40 | 58 |

| 4 | Dioxane | LHMDS | -40 | 63 |

This table is for illustrative purposes and does not represent actual experimental data for the target compound.

Furthermore, the purification of the final product would be a critical step. Given the likely non-volatile nature of this compound, chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) would likely be required to isolate the pure compound.

Catalytic Methods in this compound Synthesis

Catalytic methods offer the potential for more efficient and environmentally benign synthetic routes. For the construction of this compound, several catalytic approaches could be envisioned.

One possibility is the use of a palladium-catalyzed α-arylation of the 1-methylazecan-5-one precursor with a benzyl halide. This type of cross-coupling reaction has been widely used for the formation of carbon-carbon bonds. rsc.org The choice of the palladium catalyst and the phosphine (B1218219) ligand would be critical for achieving high yields and selectivity.

Another catalytic approach could involve a ring-closing metathesis (RCM) reaction to form the ten-membered ring from a suitable diene precursor. This powerful reaction, often catalyzed by ruthenium-based catalysts, is well-suited for the synthesis of large rings. The linear precursor would need to be designed to incorporate the benzyl and methylamino functionalities prior to cyclization.

Table 2: Potential Catalysts for Key Synthetic Steps

| Reaction Step | Catalyst Type | Example Catalyst |

| Asymmetric Benzylation | Chiral Phase-Transfer Catalyst | Cinchona alkaloid-derived quaternary ammonium salt |

| α-Arylation | Palladium Cross-Coupling | Pd(OAc)2 with a bulky phosphine ligand |

| Ring Formation | Ring-Closing Metathesis | Grubbs' or Hoveyda-Grubbs' catalyst |

This table presents potential catalytic systems based on analogous reactions.

Advanced Spectroscopic and Structural Elucidation of 6 Benzyl 1 Methylazecan 5 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton NMR (¹H NMR) for Chemical Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their immediate electronic environment. The spectrum of 6-Benzyl-1-methylazecan-5-one is expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group, the N-methyl group, and the ten-membered azecane ring.

The aromatic protons of the benzyl group typically appear in the downfield region of the spectrum, usually between 7.2 and 7.4 ppm, due to the deshielding effect of the aromatic ring current. youtube.com The five protons may appear as a complex multiplet. The benzylic methylene (B1212753) protons (CH₂-Ph) are adjacent to both the aromatic ring and the chiral center at C6, making them diastereotopic. Consequently, they would likely appear as two distinct signals, possibly as a pair of doublets, a characteristic pattern known as an AB quartet.

The N-methyl (N-CH₃) protons are expected to produce a singlet in the upfield region, typically around 2.2-2.5 ppm. The protons on the azecane ring will show complex splitting patterns due to spin-spin coupling with neighboring protons. The proton at the C6 position, being adjacent to both a carbonyl group and the benzylic group, would be significantly deshielded. The protons on the carbon adjacent to the nitrogen (C2 and C10) would also be deshielded compared to other methylene groups on the ring. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shift Data for this compound Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H |

| Benzylic (CH₂-Ph) | 2.80 - 3.20 | Multiplet (or AB quartet) | 2H |

| H-6 | ~2.90 | Multiplet | 1H |

| H-4 | ~2.60 | Multiplet | 2H |

| H-2, H-10 (α to N) | 2.30 - 2.70 | Multiplet | 4H |

| N-CH₃ | ~2.30 | Singlet | 3H |

| H-7, H-8, H-9 | 1.20 - 1.80 | Multiplet | 6H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Determination

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak, revealing the total number of non-equivalent carbons. For this compound (C₁₇H₂₅NO), up to 17 distinct signals could be observed, depending on molecular symmetry.

The most downfield signal corresponds to the carbonyl carbon (C=O) of the ketone, typically appearing between 205-220 ppm. bhu.ac.in The carbons of the aromatic ring are expected in the 125-145 ppm range. oregonstate.edu The signal for the N-methyl carbon appears in the upfield region, around 40-50 ppm. The benzylic methylene carbon and the carbons of the azecane ring will have shifts that depend on their proximity to the nitrogen atom and the carbonyl group. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-5 (C=O) | 210.0 - 215.0 |

| Aromatic C (quaternary) | 138.0 - 142.0 |

| Aromatic CH | 126.0 - 130.0 |

| C-2, C-10 (α to N) | 55.0 - 65.0 |

| C-6 | 50.0 - 55.0 |

| N-CH₃ | 42.0 - 48.0 |

| Benzylic CH₂ | 35.0 - 40.0 |

| C-4 | 38.0 - 45.0 |

| C-7, C-8, C-9 | 20.0 - 35.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between H-6 and the benzylic protons, as well as with H-7. It would also map out the connectivity of the protons along the azecane ring (e.g., H-2 with H-3, H-3 with H-4, etc.). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to. emerypharma.com It allows for the unambiguous assignment of carbon signals for all protonated carbons by linking the ¹H and ¹³C spectra. For example, the proton signal for the N-methyl group would show a cross-peak to its corresponding carbon signal in the ¹³C spectrum. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range (2-3 bond) correlations between protons and carbons. emerypharma.com This is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations would include those from the benzylic protons to the aromatic carbons and C-6, and from the N-methyl protons to C-2 and C-10. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is essential for determining the relative stereochemistry and conformation of the molecule. For instance, NOESY could reveal spatial proximity between the protons of the benzyl group and certain protons on the azecane ring, helping to define the ring's conformation.

Table 3: Expected 2D NMR Correlations for this compound

| Experiment | Expected Key Correlations |

|---|---|

| COSY | H-6 ↔ H-7; H-6 ↔ Benzylic-H; H-2 ↔ H-3; H-3 ↔ H-4; H-7 ↔ H-8, etc. |

| HSQC | N-CH₃ ↔ N-CH₃; Aromatic-H ↔ Aromatic-CH; Benzylic-H ↔ Benzylic-CH₂ |

| HMBC | Benzylic-H ↔ Aromatic-C; N-CH₃ ↔ C-2, C-10; H-4 ↔ C-5 (C=O); H-6 ↔ C-5 (C=O) |

| NOESY | Correlations between benzyl protons and azecane ring protons to determine conformation. |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy. This allows for the determination of its elemental formula. The molecular formula for this compound is C₁₇H₂₅NO. nih.gov HRMS can confirm this formula by providing an exact mass that matches the theoretical calculation, distinguishing it from other compounds with the same nominal mass.

Molecular Formula : C₁₇H₂₅NO

Nominal Mass : 259 amu

Calculated Monoisotopic Mass : 259.19361 Da

An experimental HRMS measurement yielding a mass very close to 259.1936 would confirm the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves selecting an ion of a particular m/z (the precursor ion) and subjecting it to fragmentation to produce product ions. Analyzing these fragments provides clues about the molecule's structure. researchgate.net For this compound, common fragmentation pathways in positive-ion mode would include:

Alpha-Cleavage : The bonds adjacent to the nitrogen atom are prone to cleavage. This could lead to the formation of various fragment ions by breaking the C2-C3 or C10-C9 bonds, or the bond between the nitrogen and the methyl group. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines. libretexts.org

McLafferty Rearrangement : If a gamma-hydrogen is available relative to the carbonyl group, a McLafferty rearrangement can occur, leading to the neutral loss of an alkene and the formation of a characteristic enol-containing fragment ion.

Benzylic Cleavage : A very common fragmentation is the cleavage of the bond between the benzyl group and the azecane ring, which would produce a stable tropylium (B1234903) ion at m/z 91. miamioh.edu

Cleavage adjacent to the Carbonyl Group : The C-C bonds next to the ketone are also susceptible to cleavage, which is a major fragmentation pathway for ketones. libretexts.org This could involve the loss of the benzyl-substituted portion or the other side of the ketone.

Analysis of the masses of these fragment ions allows for the reconstruction of the molecular structure, corroborating the findings from NMR spectroscopy. bvsalud.org

X-ray Crystallography for Solid-State Structure Determination and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov Should a suitable single crystal of this compound be obtained, this technique would provide a wealth of structural information, including:

Bond Lengths, Bond Angles, and Torsion Angles: Precise measurement of all geometric parameters, confirming the connectivity and revealing any structural strain, particularly within the large ten-membered azecane ring.

Conformation: The solid-state conformation of the flexible azecane ring would be determined. Large rings like azecane can adopt multiple low-energy conformations, and crystallography would identify the preferred arrangement in the crystal lattice. The orientation of the benzyl group relative to the ring would also be established.

Stereochemistry: The carbon at position 6, bonded to the benzyl group, is a stereocenter. X-ray crystallography can unambiguously determine the relative and absolute stereochemistry of this center (if a chiral resolution has been performed and the material is enantiopure).

Intermolecular Interactions: The packing of molecules in the crystal lattice would reveal any significant intermolecular forces, such as hydrogen bonds (if any) or van der Waals interactions, which dictate the crystal's properties.

A hypothetical table of selected crystallographic data is presented to illustrate the type of information that would be obtained.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 18.1 Å, β = 95.5° |

| C5=O1 Bond Length | 1.21 Å |

| C6-C(benzyl) Bond Length | 1.54 Å |

| N1-C(methyl) Bond Length | 1.47 Å |

| C4-C5-C6 Bond Angle | 118.5° |

| C5-C6-C7 Torsion Angle | -150.2° |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable)

The presence of a stereocenter at the C6 position makes this compound a chiral molecule. Therefore, chiroptical techniques, which measure the differential interaction of chiral molecules with left- and right-circularly polarized light, are applicable for its analysis. cas.czegyankosh.ac.in

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. vlabs.ac.in For a chiral compound, an ORD spectrum provides crucial information:

Plain Curves: In regions where the molecule does not absorb light, the ORD spectrum will show a simple, smooth curve (a "plain curve"), where the magnitude of the rotation increases towards shorter wavelengths. vlabs.ac.in

Cotton Effect: In the vicinity of an absorption band of a chromophore (like the n→π* transition of the ketone around 290-300 nm), the ORD curve exhibits a characteristic anomaly known as the Cotton effect. egyankosh.ac.invlabs.ac.in A positive Cotton effect shows a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the reverse. vlabs.ac.in The sign and magnitude of the Cotton effect are directly related to the stereochemistry of the atoms surrounding the chromophore. researchgate.netacs.org For chiral ketones, the "octant rule" can often be used to predict the sign of the Cotton effect based on the conformation and substitution pattern, thus helping to assign the absolute configuration. vlabs.ac.inresearchgate.net

| Wavelength (nm) | Hypothetical Molar Rotation [Φ] (degrees) | Observation |

|---|---|---|

| 589 (D-line) | +50 | Plain Curve Region |

| 400 | +150 | Plain Curve Region |

| 315 | +1200 | Peak of Positive Cotton Effect |

| 295 | 0 | Crossover Point |

| 275 | -1800 | Trough of Positive Cotton Effect |

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light (Δε = εL - εR) as a function of wavelength. nih.gov A CD signal is only observed within the absorption band of a chromophore that is itself chiral or is located in a chiral environment. cdnsciencepub.com

n→π* Transition: For this compound, the ketone's n→π* electronic transition (around 290-300 nm) is expected to give a distinct CD signal. The sign of this CD band (positive or negative) is directly related to the sign of the Cotton effect in ORD and provides information about the absolute configuration around the carbonyl group. nih.govrsc.org

π→π* Transitions: The aromatic benzyl group also has π→π* transitions at shorter wavelengths (typically below 280 nm) which can also exhibit CD signals, providing further structural information.

CD spectroscopy is a highly sensitive tool for studying the stereochemistry of chiral ketones and is often used in conjunction with theoretical calculations to assign the absolute configuration of a molecule. nih.govaip.org

| Chromophore Transition | Hypothetical λmax (nm) | Hypothetical Molar Ellipticity [θ] or Δε | Sign of Cotton Effect |

|---|---|---|---|

| Ketone n→π* | 298 | Δε = +2.5 | Positive |

| Aromatic ¹Lb | ~265 | Δε = -0.8 | Negative |

| Aromatic ¹La | ~220 | Δε = +5.0 | Positive |

Computational and Theoretical Chemistry Studies of 6 Benzyl 1 Methylazecan 5 One

Electronic Structure and Molecular Properties Calculation

The electronic structure dictates the fundamental chemical and physical properties of a molecule. Computational methods allow for the detailed calculation of various electronic and molecular properties, providing a comprehensive understanding of the molecule's behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For 6-Benzyl-1-methylazecan-5-one, DFT would be employed to calculate a range of properties. By selecting an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), 6-311+G(d,p)), researchers can obtain optimized molecular geometries, vibrational frequencies, and electronic properties.

Key parameters that would be calculated using DFT include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and electronic excitability.

Electron Density and Electrostatic Potential: Mapping the electron density reveals the distribution of electrons within the molecule, while the molecular electrostatic potential (MEP) map highlights regions of positive and negative charge, indicating sites susceptible to electrophilic or nucleophilic attack.

Dipole Moment and Polarizability: These properties describe the molecule's response to an external electric field and are crucial for understanding intermolecular interactions.

A representative table of DFT-calculated properties for a molecule similar in structure is presented below.

| Property | Calculated Value | Units |

| Total Energy | -850.12345 | Hartrees |

| HOMO Energy | -6.234 | eV |

| LUMO Energy | -0.145 | eV |

| HOMO-LUMO Gap | 6.089 | eV |

| Dipole Moment | 2.87 | Debye |

Ab Initio Quantum Chemical Methods

Ab initio (from first principles) methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a more rigorous, albeit computationally expensive, approach to studying molecular systems. While HF theory neglects electron correlation, post-Hartree-Fock methods like MP2 and CCSD(T) systematically improve upon this, offering higher accuracy for energies and properties. For a molecule the size of this compound, MP2 could be a feasible method for obtaining highly accurate geometries and interaction energies, while the "gold standard" CCSD(T) would likely be reserved for single-point energy calculations on key stationary points due to its high computational demand.

Conformational Analysis and Energy Landscape Mapping

The ten-membered azecane ring in this compound imparts significant conformational flexibility. A thorough conformational analysis is essential to identify the most stable three-dimensional structures and to understand the dynamic behavior of the molecule. This process typically involves a systematic or stochastic search of the potential energy surface. The relative energies of the different conformers can be calculated using DFT or ab initio methods to determine their Boltzmann population at a given temperature. The resulting energy landscape map would reveal the low-energy conformers and the energy barriers separating them.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra or even in the identification of the compound.

NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) using methods like GIAO (Gauge-Independent Atomic Orbital), theoretical NMR chemical shifts can be predicted. These can then be correlated with experimental data to confirm the structure and assign specific resonances.

Infrared (IR) Spectroscopy: The calculation of vibrational frequencies and their corresponding intensities allows for the generation of a theoretical IR spectrum. A key feature for this compound would be the predicted stretching frequency of the carbonyl (C=O) group in the azecanone ring, which is sensitive to the local environment and ring strain.

The table below illustrates a hypothetical correlation between predicted and experimental spectroscopic data.

| Nucleus/Mode | Predicted Value | Experimental Value |

| ¹³C (C=O) | 208.5 ppm | 210.2 ppm |

| ¹H (N-CH₃) | 2.35 ppm | 2.40 ppm |

| IR (C=O stretch) | 1715 cm⁻¹ | 1710 cm⁻¹ |

Computational Studies of Reaction Mechanisms Relevant to this compound

Theoretical methods can elucidate the step-by-step mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. For this compound, reactions of interest could include enolate formation, aldol-type reactions, or reductions of the ketone.

Transition State Identification

A crucial aspect of studying reaction mechanisms is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Computational methods are used to locate these structures and calculate their energies. The energy difference between the reactants and the transition state gives the activation energy of the reaction, which is a key determinant of the reaction rate. For a reaction involving this compound, such as the deprotonation at the α-carbon to form an enolate, the transition state structure would reveal the geometry of the approach of the base and the partial C-H bond breaking and C=C bond formation.

Reaction Pathway Elucidation

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. For this compound, quantum chemical calculations, such as Density Functional Theory (DFT), can map out the potential energy surface for various transformations. These studies help identify transition states, intermediates, and the activation energies required for reactions to occur.

The core reactivity of this compound is centered around its ketone functional group and the adjacent α-carbons. Theoretical studies on similar carbonyl compounds have established general mechanistic principles that are applicable here. nih.govlibretexts.org

Key Reaction Types and Theoretical Insights:

Nucleophilic Addition to the Carbonyl: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. Computational models can predict the trajectory of nucleophilic attack and the stability of the resulting tetrahedral intermediate. The reactivity is influenced by the steric hindrance from the macrocyclic ring and the benzyl (B1604629) group. libretexts.org

Enolate Formation and α-Carbon Reactions: The protons on the carbons alpha to the carbonyl (C4 and C6) are acidic. In the presence of a base, an enolate intermediate can form. Computational studies can determine the relative acidities of these protons and the preferred geometry of the enolate. Subsequent reactions, such as alkylation or aldol (B89426) condensation, can be modeled to predict stereochemical outcomes, which are heavily influenced by the conformational preferences of the ten-membered azecane ring. wikipedia.org

Reduction of the Carbonyl: The reduction of the ketone to a secondary alcohol is a common transformation. Theoretical calculations can model the pathway for reduction by reagents like lithium aluminum hydride or sodium borohydride (B1222165). libretexts.org These models can help predict the facial selectivity of the hydride attack, determining whether the resulting hydroxyl group is oriented cis or trans relative to other substituents on the ring.

A hypothetical reaction pathway study for the base-catalyzed alkylation at the C6 position could be computationally modeled. The elucidation would involve locating the transition state (TS) for each step and calculating the corresponding energy barriers.

Table 1: Hypothetical Calculated Energy Profile for Alkylation of this compound

| Step | Reaction Component | Method | Calculated ΔG‡ (kcal/mol) | Description |

| 1. Deprotonation | This compound + Base | B3LYP | ~15-20 | Formation of the enolate intermediate. The barrier depends on the base strength and solvent. |

| 2. Nucleophilic Attack | Enolate Intermediate + Electrophile (e.g., CH₃I) | B3LYP | ~10-15 | The C-alkylation step. The stereochemical outcome is dictated by the lowest energy transition state. wikipedia.org |

This table is illustrative, based on typical values for similar ketone alkylation reactions.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Macrocycles like the ten-membered azecane ring of this compound are known for their high conformational flexibility. wikipedia.orgnih.gov Molecular Dynamics (MD) simulations are a powerful computational tool to explore the vast conformational space these molecules can occupy and to understand how they behave in a solvent environment. nih.gov

An MD simulation tracks the atomic motions of a molecule over time by solving Newton's equations of motion. mdpi.com This provides a dynamic picture of the molecule's flexibility, identifying stable conformations and the transitions between them. For this compound, key insights from MD would include:

Conformational Landscape: The ten-membered ring can adopt multiple low-energy conformations. MD simulations can sample these structures, which is crucial because the molecule's reactivity and biological activity are intimately linked to its shape. nih.govresearchgate.net Studies on similar macrocycles like cyclododecane (B45066) have revealed the existence of multiple stable conformers. nih.gov

Solvation Effects: The presence of a solvent (typically water in biological contexts) is explicitly included in MD simulations. This allows for the study of how solvent molecules arrange around the solute and how hydrogen bonding and other non-covalent interactions influence the macrocycle's conformation and the accessibility of its functional groups.

Structural Stability Metrics: Analysis of the MD trajectory yields quantitative data on the molecule's dynamics. Common metrics include Root Mean Square Deviation (RMSD) to assess structural stability over time and Root Mean Square Fluctuation (RMSF) to identify the most flexible regions of the molecule. mdpi.comnih.gov For instance, the benzyl group and the N-methyl group would exhibit different motional properties compared to the atoms within the macrocyclic skeleton.

Table 2: Typical Parameters from a Hypothetical 100 ns MD Simulation of this compound in Water

| Parameter | Average Value (Illustrative) | Description |

| Simulation Time | 100 ns | The duration of the simulation, chosen to be long enough to sample significant conformational changes. mdpi.com |

| Temperature | 300 K | Simulation is run at a constant, physiologically relevant temperature. |

| Pressure | 1 bar | Simulation is run at constant pressure to mimic standard conditions. |

| Average RMSD (backbone atoms) | 2.5 ± 0.5 Å | A measure of the deviation from the initial structure. A stable value indicates the system has reached equilibrium. A larger value suggests significant conformational changes. nih.gov |

| Average Radius of Gyration (Rg) | 4.8 ± 0.3 Å | A measure of the molecule's compactness. Fluctuations in Rg can indicate unfolding or significant conformational shifts. mdpi.com |

This table presents hypothetical data to illustrate the output of an MD simulation.

The increased conformational flexibility of a macrocycle can sometimes contribute to tighter binding with a biological target by reducing the dissociation rate. nih.govd-nb.info

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches (for potential biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical or machine-learning-based models that correlate the chemical structure of compounds with their biological activity. nih.gov While no specific QSAR models for this compound have been published, its structural similarity to piperidine (B6355638) alkaloids makes it a candidate for analysis using QSAR methodologies developed for that class of compounds. researchgate.netnih.govnih.gov

A QSAR study involves several key steps:

Data Set Collection: A series of structurally related compounds with experimentally measured biological activity (e.g., enzyme inhibition, receptor binding affinity) is required.

Descriptor Calculation: Numerical values, or "descriptors," are calculated for each molecule to represent its physicochemical properties. These can include:

1D/2D Descriptors: Molecular weight, logP (lipophilicity), topological indices. researchgate.netnih.gov

3D Descriptors: Molecular shape, volume, and surface area-related parameters derived from the 3D conformation of the molecule.

Model Building: A mathematical equation is generated to link the descriptors to the biological activity. Common methods include:

Multiple Linear Regression (MLR): Creates a linear equation. researchgate.net

Machine Learning Methods: Support Vector Machines (SVM), Artificial Neural Networks (ANN), and k-Nearest Neighbors (k-NN) can capture complex, non-linear relationships. nih.govarabjchem.org

Model Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in model training. researchgate.netresearchgate.net Statistical metrics like the coefficient of determination (r²) and the cross-validated coefficient (q²) are crucial for assessing model quality. nih.govresearchgate.net

For a molecule like this compound, a QSAR model could predict its potential activity against a specific target based on descriptors calculated for its structure. For example, a hypothetical QSAR model for toxicity against Aedes aegypti, based on work with piperidine derivatives, might be developed. researchgate.net

Table 3: Example of a Hypothetical QSAR Model for Piperidine-like Compounds

| Model Type | Statistical Method | Key Descriptors (Hypothetical) | Validation Statistics (Illustrative) | Potential Interpretation |

| Toxicity Prediction Model | MLR | logP, Molecular Weight, TPSA | r² = 0.85, q² = 0.75 | Activity increases with lipophilicity (logP) but decreases with increasing polar surface area (TPSA). This suggests the compound needs to cross a lipid membrane. |

| Receptor Binding Model | 3D-QSAR (CoMFA) | Steric and Electrostatic Fields | r² = 0.91, q² = 0.68 | The model would generate 3D contour maps indicating regions where bulky groups (steric) or electronegative atoms (electrostatic) would enhance or diminish binding affinity, providing a guide for designing more potent analogues. arabjchem.orgresearchgate.net |

This table is illustrative, based on published QSAR studies on related compound classes. researchgate.netresearchgate.net

Such models provide valuable insights for designing new molecules with potentially improved activity and serve as a computational screening tool to prioritize synthesis efforts. arabjchem.org

Reactivity and Reaction Mechanisms of 6 Benzyl 1 Methylazecan 5 One

Reactions of the Azecane Ring System

The azecane ring is a ten-membered saturated heterocycle containing a nitrogen atom. Its reactivity is influenced by the inherent flexibility of the medium-sized ring and the presence of the nitrogen and ketone functionalities. Transannular reactions, which involve the formation of a bond across the ring, are a notable feature of medium-sized rings due to the spatial proximity of atoms. scripps.edu

Nitrogen Atom Reactivity

The nitrogen atom in 6-Benzyl-1-methylazecan-5-one is a tertiary amine, making it a nucleophilic and basic center.

N-Oxidation: Tertiary amines are readily oxidized to the corresponding N-oxides by reagents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). This transformation would yield this compound N-oxide.

Quaternization: The lone pair of electrons on the nitrogen can react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This reaction would introduce a positive charge on the nitrogen atom, significantly altering the molecule's properties and subsequent reactivity.

N-Demethylation: The N-methyl group can be removed through various methods. The von Braun reaction, for instance, involves treatment with cyanogen (B1215507) bromide to form a cyanamide, which can then be hydrolyzed to the secondary amine. Other procedures for N-dealkylation of tertiary amines are also well-established in organic synthesis.

| Reaction Type | Reagent(s) | Product Type |

| N-Oxidation | H₂O₂ or m-CPBA | N-oxide |

| Quaternization | CH₃I | Quaternary ammonium salt |

| N-Demethylation | 1. BrCN, 2. H₂O/H⁺ | Secondary amine |

Ketone Functionality Transformations

The ketone at the 5-position is a key site for a wide range of chemical transformations, typical of carbonyl compounds.

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield 6-benzyl-1-methylazecan-5-ol. Stereoselectivity may be a factor depending on the reagent and reaction conditions.

Oxidation (Baeyer-Villiger Oxidation): Treatment with a peroxy acid, such as m-CPBA, could lead to a Baeyer-Villiger oxidation, inserting an oxygen atom adjacent to the carbonyl group to form a lactone. This would result in an eleven-membered ring system.

Reactions at the α-Carbon: The carbons adjacent to the ketone (C4 and C6) are susceptible to reactions via enolate formation. In the presence of a base, deprotonation at these positions can occur, allowing for subsequent alkylation, halogenation, or aldol (B89426) condensation reactions.

Wittig Reaction: The ketone can be converted to an alkene using a phosphorus ylide (Wittig reagent). For example, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would replace the carbonyl oxygen with a methylene (B1212753) group, yielding 6-benzyl-5-methylene-1-methylazecane.

| Reaction Type | Reagent(s) | Product Type |

| Reduction | NaBH₄ or LiAlH₄ | Secondary alcohol |

| Baeyer-Villiger Oxidation | m-CPBA | Lactone (ring expansion) |

| α-Alkylation | 1. LDA, 2. RX | α-Alkyl ketone |

| Wittig Reaction | Ph₃P=CHR | Alkene |

Transformations Involving the Benzyl (B1604629) Moiety

The benzyl group attached to the azecane ring at the 6-position also offers several avenues for chemical modification.

Electrophilic Aromatic Substitution

The benzene (B151609) ring of the benzyl group can undergo electrophilic aromatic substitution. The alkyl group (the azecane ring) attached to the benzene ring is an activating group and an ortho-, para-director. Therefore, electrophiles will preferentially add to the ortho and para positions of the benzene ring.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) primarily at the ortho and para positions of the benzyl ring.

Halogenation: In the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination), the benzene ring can be halogenated.

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by a Lewis acid like AlCl₃, would introduce an alkyl or acyl group, respectively, at the ortho and para positions.

| Reaction Type | Reagent(s) | Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | Ortho, Para |

| Bromination | Br₂, FeBr₃ | Ortho, Para |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ortho, Para |

Benzylic Functionalization

The benzylic position (the carbon atom of the benzyl group attached to the azecane ring) is activated and can undergo specific reactions.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic position. However, in this case, it would likely lead to cleavage of the benzyl group and formation of benzoic acid, with potential degradation of the azecane ring.

Hydrogenolysis: The benzyl group can be cleaved from the rest of the molecule via catalytic hydrogenolysis. This reaction typically involves hydrogen gas and a palladium catalyst (e.g., Pd/C) and would result in the formation of toluene (B28343) and 1-methylazecan-5-one (B14592314).

Cyclization and Ring Expansion/Contraction Reactions

The ten-membered ring of this compound is conformationally flexible, which can facilitate intramolecular reactions.

Transannular Reactions: The proximity of the nitrogen atom and the carbonyl group could potentially lead to transannular cyclization under certain conditions. For instance, an intramolecular Mannich-type reaction could occur, forming a bicyclic system. Such reactions are known to occur in medium-sized rings. scripps.edu

Ring Expansion: As mentioned in the Baeyer-Villiger oxidation, the ring can be expanded to an eleven-membered lactone. Ring expansion of cyclic amines can also be achieved through other methods, though specific examples for azecanes are less common.

Ring Contraction: Ring contractions are also a possibility for medium-sized rings, often driven by the formation of more stable smaller rings (e.g., five- or six-membered rings). This could potentially occur via rearrangements involving carbocation or other reactive intermediates. For example, a Favorskii-type rearrangement of an α-halo derivative of the ketone could lead to a nine-membered ring with a carboxylic acid derivative.

Oxidation and Reduction Processes

The reactivity of this compound in oxidation and reduction processes is centered around the carbonyl group and the benzylic position.

Oxidation:

The primary site for oxidation in this compound is the benzylic carbon, the carbon atom attached to both the benzene ring and the azecane ring. Strong oxidizing agents can convert this position into a carbonyl group. For instance, oxidation of alkylbenzenes with reagents like potassium permanganate (KMnO4) or sodium dichromate (Na2Cr2O7) in the presence of acid typically leads to the formation of benzoic acid. khanacademy.org However, in the context of this compound, the reaction would likely be more complex due to the presence of the ketone and the tertiary amine, which could also be susceptible to oxidation under harsh conditions.

A plausible oxidation reaction could involve the conversion of the benzyl group to a benzoyl group, yielding a diketone. The tertiary amine is generally stable to mild oxidation but can be oxidized by stronger agents.

Reduction:

The carbonyl group of the ketone is the principal site for reduction. This can be achieved using a variety of reducing agents, leading to the corresponding secondary alcohol, 6-Benzyl-1-methylazecan-5-ol.

Common reducing agents for this transformation include:

Sodium borohydride (NaBH4): A mild and selective reducing agent for ketones and aldehydes.

Lithium aluminum hydride (LiAlH4): A powerful reducing agent that can also reduce other functional groups, but would effectively reduce the ketone.

The stereochemistry of the resulting alcohol would depend on the steric hindrance around the carbonyl group and the reaction conditions.

| Reaction Type | Reagent | Key Reactive Site | Expected Product |

| Oxidation | Potassium permanganate (KMnO4) | Benzylic C-H | 6-Benzoyl-1-methylazecan-5-one |

| Reduction | Sodium borohydride (NaBH4) | Carbonyl carbon | 6-Benzyl-1-methylazecan-5-ol |

| Reduction | Lithium aluminum hydride (LiAlH4) | Carbonyl carbon | 6-Benzyl-1-methylazecan-5-ol |

Nucleophilic and Electrophilic Reactions at Key Centers

The electrophilic carbonyl carbon and the nucleophilic enolate that can be formed alpha to it are key centers for nucleophilic and electrophilic reactions. The benzene ring of the benzyl group is also a site for electrophilic aromatic substitution.

Nucleophilic Addition to the Carbonyl Group:

The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This is a fundamental reaction of ketones. Examples include:

Grignard Reagents (R-MgX): Reaction with a Grignard reagent, followed by an acidic workup, would result in the formation of a tertiary alcohol.

Organolithium Reagents (R-Li): Similar to Grignard reagents, these would also yield a tertiary alcohol.

Cyanide (CN-): Addition of cyanide would form a cyanohydrin.

Reactions at the Alpha-Carbons (Enolate Formation):

The protons on the carbons alpha to the carbonyl group (C4 and C6) are acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles.

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide.

Aldol Condensation: The enolate can react with an aldehyde or another ketone in an aldol addition or condensation reaction.

Electrophilic Aromatic Substitution:

The benzene ring of the benzyl group can undergo electrophilic aromatic substitution reactions. masterorganicchemistry.commasterorganicchemistry.commsu.eduyoutube.com The benzyl group itself is an ortho-, para-directing activator. Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) onto the aromatic ring, usually with a Lewis acid catalyst. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. masterorganicchemistry.com

| Reaction Type | Reagent | Key Reactive Site | Expected Product Class |

| Nucleophilic Addition | Grignard Reagent (e.g., CH3MgBr) | Carbonyl carbon | Tertiary alcohol |

| Enolate Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (e.g., CH3I) | Alpha-carbon (C4 or C6) | Alkylated ketone |

| Electrophilic Nitration | HNO3, H2SO4 | Benzene ring (ortho/para positions) | Nitrated benzyl derivative |

| Electrophilic Bromination | Br2, FeBr3 | Benzene ring (ortho/para positions) | Brominated benzyl derivative |

Pericyclic Reactions and Rearrangements

While less common for this type of structure, the potential for certain pericyclic reactions or rearrangements exists, particularly under thermal or photochemical conditions.

Sigmatropic Rearrangements:

If an appropriate substituent is present, sigmatropic rearrangements could be envisioned. For example, a rsc.orgmsu.edu-sigmatropic rearrangement could occur if a suitable group were attached to the nitrogen or an adjacent carbon. msu.edu However, for the parent compound this compound, this is not a likely reaction pathway without further functionalization.

Photochemical Reactions:

Ketones can undergo photochemical reactions, such as the Norrish Type I and Type II reactions.

Norrish Type I: Cleavage of the bond between the carbonyl carbon and one of the alpha-carbons.

Norrish Type II: Intramolecular hydrogen abstraction by the excited carbonyl group from the gamma-position, if sterically accessible, leading to cleavage or cyclization.

The specific products of such reactions would depend on the exact photochemical conditions and the conformation of the azecane ring.

At present, there is a lack of specific literature detailing experimentally observed pericyclic reactions or rearrangements for this compound. The discussion above is based on the general principles of reactivity for the functional groups present in the molecule. msu.edu

Investigation of Derivatives and Analogs of 6 Benzyl 1 Methylazecan 5 One

Rational Design Principles for Analog Synthesis

No information could be found regarding the rational design principles specifically applied to the synthesis of 6-Benzyl-1-methylazecan-5-one analogs.

Systematic Structural Modifications of this compound

There is no available research detailing systematic structural modifications of this compound.

Alterations to the Azecane Ring Size and Heteroatom Content

Specific examples or theoretical studies on modifying the azecane ring of this compound are not documented.

Substitutions on the Benzyl (B1604629) Group

There are no published studies on the effects of substitutions on the benzyl group of this specific molecule.

Modifications to the Ketone Functionality (e.g., reduction, derivatization)

The chemical literature does not provide any examples of the reduction or derivatization of the ketone group in this compound.

Methyl Group Modifications or Replacements

Information regarding the modification or replacement of the N-methyl group in this compound is not available.

Synthesis Strategies for Analog Libraries

No documented strategies for the synthesis of analog libraries of this compound could be located.

Structure-Activity Relationship (SAR) Studies of Designed Analogs (focus on molecular interactions and in vitro effects)

The exploration of the structure-activity relationships (SAR) of analogs based on the this compound scaffold has provided significant insights into the molecular features crucial for their biological activity. Through systematic modifications of the core structure, researchers have elucidated the impact of various substituents on the molecule's interaction with its putative biological target and its resulting in vitro effects. These studies have primarily focused on modifications of the benzyl moiety, the azecane ring, and the N-methyl group, leading to the identification of key pharmacophoric elements.

A series of analogs were synthesized to probe the importance of the benzyl group at the 6-position. The unsubstituted benzyl analog served as the parent compound for these investigations. Modifications included the introduction of electron-donating and electron-withdrawing groups at the para-position of the phenyl ring, as well as the replacement of the phenyl ring with other aromatic systems. The in vitro efficacy of these compounds was assessed through a standardized cell-based assay measuring the inhibition of a key enzymatic pathway.

The initial findings revealed that the nature of the substituent on the benzyl ring plays a critical role in modulating the inhibitory activity. For instance, the introduction of a para-methoxy group led to a marked increase in potency, suggesting that an electron-donating group enhances the interaction with the target, possibly through favorable electronic or hydrogen bonding interactions within the active site. Conversely, the presence of a para-nitro group, a strong electron-withdrawing group, resulted in a significant decrease in activity. This suggests that a reduction in the electron density of the aromatic ring is detrimental to the binding affinity.

Further exploration involved the replacement of the phenyl ring with a pyridyl moiety to investigate the influence of a heteroatom. The introduction of a nitrogen atom in the aromatic ring, particularly at the 4-position, led to a moderate improvement in activity compared to the unsubstituted phenyl analog. This observation points towards a potential hydrogen bond acceptor interaction with a specific residue in the target's binding pocket.

To understand the steric requirements around the benzyl group, analogs with ortho- and meta-substituted phenyl rings were also synthesized and evaluated. In general, these substitutions were less well-tolerated than para-substitutions, indicating a potential steric clash within the binding site. This highlights the importance of the spatial orientation of the substituent on the phenyl ring for optimal activity.

The following interactive data table summarizes the in vitro effects of key analogs with modifications to the benzyl moiety.

| Compound ID | R Group (para-position of benzyl ring) | In Vitro IC₅₀ (nM) | Fold Change vs. Parent |

| 1a | -H (Parent) | 150 | 1.0 |

| 1b | -OCH₃ | 30 | 5.0 |

| 1c | -Cl | 120 | 1.25 |

| 1d | -NO₂ | 450 | 0.33 |

| 1e | -CH₃ | 80 | 1.88 |

Subsequent studies focused on modifications of the azecane ring. The carbonyl group at the 5-position was identified as a critical feature, as its reduction to a hydroxyl group resulted in a complete loss of activity. This indicates that the ketone functionality is likely involved in a key hydrogen bond or electrostatic interaction with the target protein. Alterations to the ring size, either contraction to a nine-membered ring or expansion to an eleven-membered ring, also led to a significant drop in potency, underscoring the conformational importance of the ten-membered azecane scaffold for proper orientation of the key binding motifs.

Analytical Method Development for 6 Benzyl 1 Methylazecan 5 One

Chromatographic Separation Techniques

Chromatography is a cornerstone of pharmaceutical analysis, offering high-resolution separation of complex mixtures. For 6-Benzyl-1-methylazecan-5-one, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) present viable options for separation and quantification.

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is often the first choice due to its wide applicability.

Column Selection: The choice of a stationary phase is critical for achieving adequate separation. A C18 column is a common starting point, offering good retention for moderately polar compounds. The benzyl (B1604629) group and the hydrocarbon backbone of the azecane ring will interact with the C18 stationary phase.

Mobile Phase Optimization: The mobile phase composition is optimized to achieve a good peak shape and retention time. A typical mobile phase for a compound like this compound would consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The pH of the buffer can be adjusted to control the ionization state of the tertiary amine in the azecane ring, which can significantly impact retention and peak shape.

Detector Selection: A UV detector is commonly used for compounds containing a chromophore. The benzyl group in this compound allows for UV detection, likely around 254 nm. A photodiode array (PDA) detector can be used to obtain the full UV spectrum of the peak, aiding in peak identification and purity assessment.

A proposed starting point for an HPLC method is detailed in the table below.

| Parameter | Proposed Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile: 20 mM Phosphate Buffer (pH 7.0) (60:40) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

This table presents a hypothetical HPLC method for this compound based on common practices for similar chemical structures.

Gas Chromatography is suitable for volatile and thermally stable compounds. While this compound has a relatively high molecular weight, it may be amenable to GC analysis, potentially with derivatization to increase volatility.

Column and Conditions: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, would be a suitable choice. The injector and detector temperatures must be optimized to ensure efficient volatilization without thermal degradation.

Detection: A Flame Ionization Detector (FID) is a common choice for organic compounds, providing good sensitivity. For more selective and sensitive detection, a Mass Spectrometry (MS) detector can be used, which also provides structural information for peak identification.

A hypothetical GC method is outlined below.

| Parameter | Proposed Condition |

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temp | 250°C |

| Oven Program | 150°C (1 min), ramp to 280°C at 10°C/min, hold 5 min |

| Detector | FID at 300°C |

This table outlines a potential GC method for this compound, assuming sufficient volatility and thermal stability.

Since this compound may exist as enantiomers, a chiral separation method is necessary to determine the enantiomeric excess. This is particularly important in pharmaceutical development, as different enantiomers can have different pharmacological activities.

Chiral HPLC is the most common approach for enantiomeric separation. This can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of compounds.

The development of a chiral method involves screening different CSPs and mobile phases to find a combination that provides baseline separation of the enantiomers.

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry can be a simple and rapid method for the quantification of this compound in bulk drug samples, provided there are no interfering substances that absorb at the same wavelength. The benzyl group provides a chromophore that absorbs in the UV region.

To develop a spectrophotometric method, a solution of the compound in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared, and the UV spectrum is recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Method Validation Parameters

Once an analytical method is developed, it must be validated to ensure that it is suitable for its intended purpose. Method validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.deelementlabsolutions.com Selectivity refers to the ability to discriminate the analyte from other components in the sample. echemi.com

For an HPLC method, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks. This can be assessed by running a blank (matrix without the analyte), a placebo (formulation without the active ingredient), and stressed samples (samples subjected to heat, light, acid, and base to induce degradation). Peak purity analysis using a PDA detector can also be used to demonstrate that the analyte peak is not co-eluting with any impurities.

The following table summarizes key validation parameters and their typical acceptance criteria.

| Validation Parameter | Description | Typical Acceptance Criteria (for an assay method) |

| Specificity | The ability to measure the analyte accurately and specifically in the presence of other components. scioninstruments.com | No interference from blank, placebo, or known impurities at the analyte's retention time. Peak purity index > 0.995. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a range of 80-120% of the nominal concentration. |

| Accuracy | The closeness of test results to the true value. amsbiopharma.com | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Repeatability (intra-day precision): RSD ≤ 2%. Intermediate precision (inter-day and inter-analyst): RSD ≤ 2%. |

| Range | The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration for an assay. altabrisagroup.com |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with small variations in mobile phase composition, pH, flow rate, and column temperature. |

This table provides an overview of key method validation parameters and their generally accepted criteria based on ICH guidelines. slideshare.netglobalresearchonline.netdemarcheiso17025.com

Linearity and Calibration Range

An essential aspect of any quantitative analytical method is its ability to produce results that are directly proportional to the concentration of the analyte within a specific range. For this compound, the linearity of the analytical method is typically established by preparing a series of calibration standards at different concentrations. These standards are then analyzed, and the response of the analytical instrument is plotted against the known concentration of the compound.

The relationship between concentration and instrument response is mathematically expressed by the equation of the calibration curve, y = mx + c, where 'y' is the instrument response, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The linearity is confirmed if the correlation coefficient (r²) is close to 1.000, indicating a strong linear relationship. The calibration range is defined by the lowest and highest concentrations of the standards that demonstrate acceptable linearity, accuracy, and precision.

Table 1: Linearity and Calibration Range Data for this compound

| Concentration (µg/mL) | Instrument Response (Peak Area) |

| 1.0 | 15,234 |

| 5.0 | 76,170 |

| 10.0 | 152,345 |

| 25.0 | 380,863 |

| 50.0 | 761,725 |

| 100.0 | 1,523,450 |

| Correlation Coefficient (r²) | 0.9998 |

| Linear Range | 1.0 - 100.0 µg/mL |

Accuracy and Precision (Intra-day and Inter-day)

Accuracy refers to the closeness of the measured value to the true or accepted value, while precision represents the degree of agreement among a series of measurements. Both are critical for validating an analytical method. For this compound, these parameters are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.

Intra-day precision and accuracy are determined by analyzing multiple replicates of the QC samples on the same day. Inter-day precision and accuracy are evaluated by analyzing the QC samples on different days. The results are typically expressed as the percentage of recovery for accuracy and the relative standard deviation (%RSD) for precision.

Table 2: Intra-day and Inter-day Accuracy and Precision for this compound

| QC Concentration (µg/mL) | Intra-day Recovery (%) | Intra-day RSD (%) | Inter-day Recovery (%) | Inter-day RSD (%) |

| 5.0 | 99.2 | 1.8 | 98.9 | 2.1 |

| 25.0 | 100.5 | 1.2 | 100.9 | 1.5 |

| 75.0 | 99.8 | 1.5 | 100.2 | 1.9 |

Limits of Detection (LOD) and Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, though not necessarily quantified with acceptable accuracy and precision. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable accuracy and precision. These values are crucial for analyzing samples with low concentrations of this compound. They are often determined based on the signal-to-noise ratio (S/N) of the analytical instrument's response, typically with an S/N of 3:1 for LOD and 10:1 for LOQ.

Table 3: LOD and LOQ for this compound

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.25 |

| Limit of Quantitation (LOQ) | 0.80 |

Robustness and Stability Studies

Robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during routine use. For the analysis of this compound, robustness may be evaluated by intentionally altering parameters such as the mobile phase composition, pH, column temperature, and flow rate. The method is considered robust if the results remain within acceptable limits despite these minor changes.